molecular formula C19H17NO B5812883 N-(4-ethylphenyl)naphthalene-1-carboxamide CAS No. 6092-33-7

N-(4-ethylphenyl)naphthalene-1-carboxamide

Cat. No.: B5812883
CAS No.: 6092-33-7
M. Wt: 275.3 g/mol
InChI Key: FGKLPAVGPBIPQH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)naphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-ethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated naphthalenes, nitro-naphthalenes

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethylphenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

  • N-(4-methylphenyl)naphthalene-1-carboxamide
  • N-(4-methoxyphenyl)naphthalene-1-carboxamide
  • N-(4-fluorophenyl)naphthalene-1-carboxamide

These compounds share a similar naphthalene carboxamide structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific substituent effects and reactivity, distinguish it from these related compounds .

Properties

IUPAC Name

N-(4-ethylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-14-10-12-16(13-11-14)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKLPAVGPBIPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976390
Record name N-(4-Ethylphenyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-33-7
Record name N-(4-Ethylphenyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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